molecular formula C9H13NOS B1484809 trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867505-96-1

trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1484809
CAS No.: 1867505-96-1
M. Wt: 183.27 g/mol
InChI Key: LAXMALHCXPCMJM-RKDXNWHRSA-N
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Description

trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: is a chemical compound that features a cyclobutanol core with a thiophen-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

  • Formation of Cyclobutanol Core: : The cyclobutanol core can be synthesized through a cyclization reaction of a suitable diol precursor.

  • Introduction of Thiophen-2-ylmethyl Group: : The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions.

  • Amination Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Amines, alcohols.

  • Substitution: : Amides, ethers.

Scientific Research Applications

trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: can be compared with other similar compounds, such as:

  • trans-2-(Thiophen-2-yl)vinylboronic acid pinacol ester

  • trans-1,2-bis[5-(trimethylstannyl)thiophen-2-yl]ethene

This compound is unique due to its cyclobutanol core and specific amino substituent, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(1R,2R)-2-(thiophen-2-ylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h1-2,5,8-11H,3-4,6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXMALHCXPCMJM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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